10-Fold Superior Potency in BCRP Inhibition Compared to Fumitremorgin C (FTC)
Ko 143 was developed to improve upon the BCRP inhibitory potency of fumitremorgin C (FTC), a neurotoxic fungal metabolite. A direct comparison of IC50 values reveals that Ko 143 is approximately 10 times more potent than FTC on BCRP inhibition, achieving an IC50 of 0.013 μM [1].
| Evidence Dimension | BCRP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.013 μM (13 nM) |
| Comparator Or Baseline | Fumitremorgin C (FTC) |
| Quantified Difference | Approximately 10-fold more potent |
| Conditions | In vitro BCRP inhibition assay using cell lines transfected with ABCG2 gene |
Why This Matters
This 10-fold potency advantage means Ko 143 can achieve effective BCRP inhibition at significantly lower concentrations than its predecessor FTC, reducing the risk of off-target effects and cytotoxicity associated with higher compound concentrations.
- [1] ScienceDirect. (n.d.). Fumitremorgin C - an overview | ScienceDirect Topics. Retrieved from https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fumitremorgin-c View Source
